molecular formula C10H20N2O B13166853 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol

Cat. No.: B13166853
M. Wt: 184.28 g/mol
InChI Key: DKAHUKJMMWKHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a pyrrolidinyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl precursor, which undergoes aminomethylation to introduce the aminomethyl group. This intermediate is then reacted with a pyrrolidinyl derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl and pyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a five-membered ring.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

    Ethanolamine: Features an ethanol backbone with an amine group.

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both cyclopropyl and pyrrolidinyl groups in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-1-pyrrolidin-3-ylethanol

InChI

InChI=1S/C10H20N2O/c1-9(13,8-2-5-12-6-8)10(7-11)3-4-10/h8,12-13H,2-7,11H2,1H3

InChI Key

DKAHUKJMMWKHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNC1)(C2(CC2)CN)O

Origin of Product

United States

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